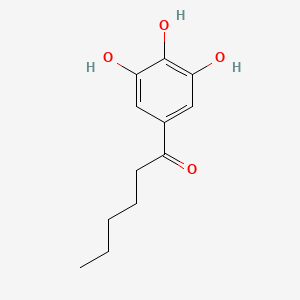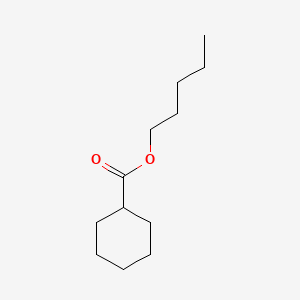
Pentyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid pentyl ester, is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to purify the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into cyclohexanecarboxylic acid and pentanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: Cyclohexanecarboxylic acid and pentanol.
Reduction: Cyclohexanemethanol and pentanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Pentyl cyclohexanecarboxylate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of pentyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing cyclohexanecarboxylic acid and pentanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyclohexanecarboxylate: Similar ester with ethyl group instead of pentyl.
Methyl cyclohexanecarboxylate: Similar ester with methyl group instead of pentyl.
Butyl cyclohexanecarboxylate: Similar ester with butyl group instead of pentyl.
Uniqueness
Pentyl cyclohexanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The length of the pentyl chain influences its solubility, boiling point, and reactivity compared to shorter or longer alkyl chain esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industry, as well as in scientific research.
Propiedades
Número CAS |
6553-83-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
pentyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3 |
Clave InChI |
QLFARUWYJWNPLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


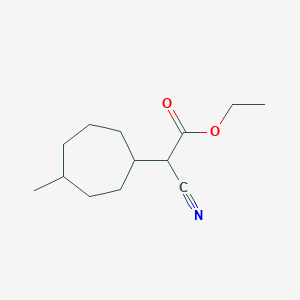
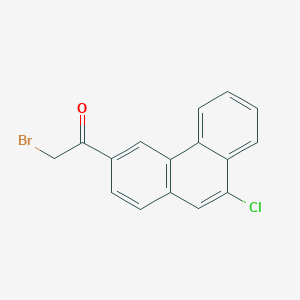

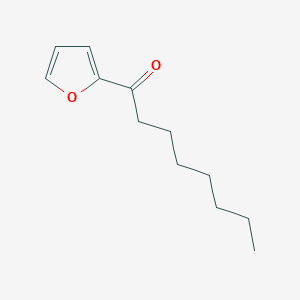
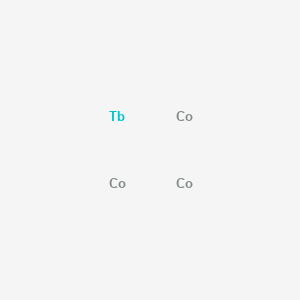
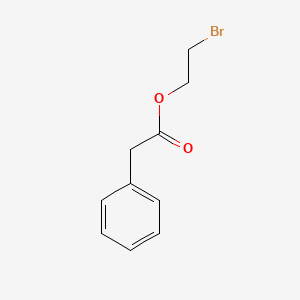

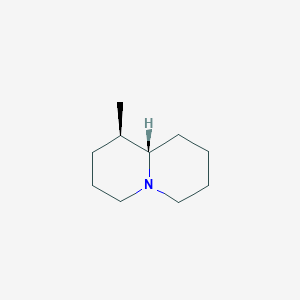
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
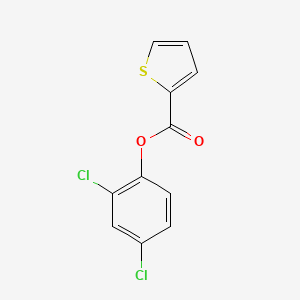
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
